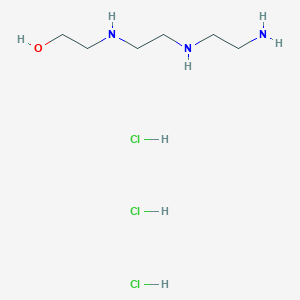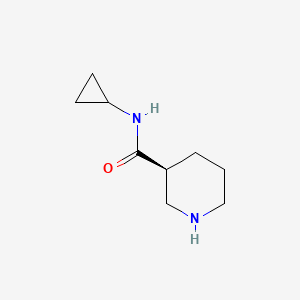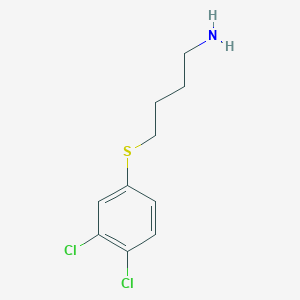![molecular formula C12H9Cl2N5 B1384841 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 931720-94-4](/img/structure/B1384841.png)
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It has been mentioned in various scientific papers and technical documents .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.09 . Other properties such as melting point and IR spectrum are mentioned for similar compounds .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed using techniques like elemental analysis, high-resolution mass-spectrometry, NMR, and IR spectroscopy. Studies have shown that nucleophilic substitution can produce 4-substituted products, highlighting its potential as an intermediate in pharmaceutical synthesis (Ogurtsov & Rakitin, 2021).
Pharmacological Properties
- Pyrazolo[3,4-d]pyrimidines, including this compound, exhibit affinity for A1 adenosine receptors. Studies involving analogues of this compound have shown activities such as inhibition of adenosine receptors, which could be of interest for developing new pharmacological agents (Harden, Quinn, & Scammells, 1991).
Herbicidal Activity
- Derivatives of pyrazolo[3,4-d]pyrimidin-4-ones, including this compound, have shown potential herbicidal activity. This opens avenues for research in agricultural sciences, particularly in the development of new herbicides (Luo, Zhao, Zheng, & Wang, 2017).
Crystallography and Molecular Interactions
- The compound has been a subject of study in crystallography to understand its hydrogen bonding in two and three dimensions. This is crucial for understanding its interactions at the molecular level, which is essential for drug design and development (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Antimicrobial and Anticancer Properties
- Some studies have explored the antimicrobial and anticancer activities of compounds structurally similar to 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These studies are indicative of the potential of such compounds in medical research, especially in developing new treatments for various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis and Organic Synthesis
- The compound has been used in catalytic methods for synthesizing various derivatives, highlighting its utility in organic synthesis and as a catalyst for chemical reactions (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Similar compounds with a pyrimidine core have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which helps in preventing the absorption of vascular and blood cells . Additionally, it supports adenosine inhibition of thrombocytopenia and strengthens PGI2 anti-aggregation activity, enhancing the biosynthesis of PGI2 . This compound also decreases pulmonary hypertension, making it a valuable agent in cardiovascular research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It exhibits cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 6 to 99 nM . This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms dimers due to intermolecular N3—H3⋯N1 hydrogen bonds, which are typical for weak NH⋯N hydrogen bonds . The compound also interacts with enzymes and proteins, inhibiting or activating them to modulate biochemical pathways . These interactions lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it exhibits therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its therapeutic potential .
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-11-9(6-15-19)10(17-12(14)18-11)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSBPAYQWSHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)




![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)

![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)


